Cas no 173314-98-2 (6-ethynylpyridin-2-amine)

6-ethynylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-ethynyl-2-Pyridinamine
- 2-amino-6-ethynylpyridine
- 2-Pyridinamine,6-ethynyl-
- 6-ethynylpyridin-2-amine
- 2-Pyridinamine,6-ethynyl-(9CI)
- 6-ethynylpyridine-2-amine
- DTXSID90663789
- SCHEMBL769270
- EN300-1726558
- 173314-98-2
- SY032733
- ZNJXVCPFQSXVQF-UHFFFAOYSA-N
- C73323
- AKOS006339978
- CS-0309307
- MFCD17214307
- DB-292891
-
- MDL: MFCD17214307
- インチ: InChI=1S/C7H6N2/c1-2-6-4-3-5-7(8)9-6/h1,3-5H,(H2,8,9)
- InChIKey: ZNJXVCPFQSXVQF-UHFFFAOYSA-N
- ほほえんだ: C#CC1=NC(=CC=C1)N
計算された属性
- せいみつぶんしりょう: 118.053
- どういたいしつりょう: 118.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 38.9A^2
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 265.6±25.0 °C at 760 mmHg
- フラッシュポイント: 138.5±10.4 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
6-ethynylpyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-ethynylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E939263-100mg |
6-Ethynyl-2-pyridinamine |
173314-98-2 | 100mg |
$ 250.00 | 2022-06-05 | ||
TRC | E939263-50mg |
6-Ethynyl-2-pyridinamine |
173314-98-2 | 50mg |
$ 160.00 | 2022-06-05 | ||
Enamine | EN300-1726558-0.05g |
6-ethynylpyridin-2-amine |
173314-98-2 | 95% | 0.05g |
$106.0 | 2023-09-20 | |
Enamine | EN300-1726558-10.0g |
6-ethynylpyridin-2-amine |
173314-98-2 | 95% | 10g |
$3617.0 | 2023-06-04 | |
eNovation Chemicals LLC | Y1186085-5g |
2-Amino-6-ethynylpyridine |
173314-98-2 | 95% | 5g |
$1320 | 2024-07-20 | |
Enamine | EN300-1726558-5.0g |
6-ethynylpyridin-2-amine |
173314-98-2 | 95% | 5g |
$1858.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | VF982-250mg |
6-Ethynylpyridin-2-amine |
173314-98-2 | 97% | 250mg |
900CNY | 2021-05-07 | |
Enamine | EN300-1726558-10g |
6-ethynylpyridin-2-amine |
173314-98-2 | 95% | 10g |
$3617.0 | 2023-09-20 | |
Enamine | EN300-1726558-5g |
6-ethynylpyridin-2-amine |
173314-98-2 | 95% | 5g |
$1858.0 | 2023-09-20 | |
Enamine | EN300-1726558-1g |
6-ethynylpyridin-2-amine |
173314-98-2 | 95% | 1g |
$456.0 | 2023-09-20 |
6-ethynylpyridin-2-amine 関連文献
-
Disha Mungalpara,Harald Kelm,Arto Valkonen,Kari Rissanen,Sandro Keller,Stefan Kubik Org. Biomol. Chem. 2017 15 102
6-ethynylpyridin-2-amineに関する追加情報
Recent Advances in the Study of 6-Ethynylpyridin-2-amine (CAS: 173314-98-2) and Its Applications in Chemical Biology and Medicine
The compound 6-ethynylpyridin-2-amine (CAS: 173314-98-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery, bioconjugation, and targeted therapy. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. Recent studies have highlighted its role as a key intermediate in the development of novel kinase inhibitors and its utility in click chemistry for labeling biomolecules.
One of the most notable advancements in the study of 6-ethynylpyridin-2-amine is its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high binding affinity for E3 ubiquitin ligases, enabling the targeted degradation of disease-causing proteins. The study reported a 70% reduction in target protein levels in vitro, showcasing the compound's potential in treating conditions such as cancer and neurodegenerative diseases.
In addition to its therapeutic applications, 6-ethynylpyridin-2-amine has been employed in chemical biology for the selective labeling of nucleic acids and proteins. A recent Nature Communications article (2024) detailed its use in bioorthogonal chemistry, where it served as a reactive handle for the site-specific modification of RNA. This approach has opened new avenues for studying RNA-protein interactions and developing RNA-based therapeutics. The study also emphasized the compound's stability under physiological conditions, making it an ideal candidate for in vivo applications.
From a synthetic chemistry perspective, researchers have developed novel methodologies for the efficient production of 6-ethynylpyridin-2-amine. A 2023 Organic Letters publication described a palladium-catalyzed cross-coupling reaction that achieves a 90% yield, significantly improving upon previous methods. This advancement is expected to facilitate the broader adoption of the compound in both academic and industrial settings. Furthermore, computational studies have provided insights into the compound's electronic properties, which are crucial for optimizing its reactivity in various chemical transformations.
Looking ahead, the potential of 6-ethynylpyridin-2-amine in personalized medicine is particularly promising. Ongoing clinical trials are investigating its derivatives as next-generation tyrosine kinase inhibitors for treating resistant forms of cancer. Preliminary results indicate improved selectivity and reduced off-target effects compared to existing therapies. As research continues to uncover new applications for this versatile compound, it is poised to play a pivotal role in advancing both chemical biology and medicinal chemistry.
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